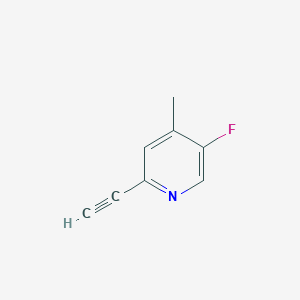

2-Ethynyl-5-fluoro-4-methylpyridine

Description

BenchChem offers high-quality 2-Ethynyl-5-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-5-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6FN |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

2-ethynyl-5-fluoro-4-methylpyridine |

InChI |

InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |

InChI Key |

URCKJTBMHORRBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1F)C#C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Ethynyl-5-fluoro-4-methylpyridine in medicinal chemistry

An In-Depth Technical Guide to 2-Ethynyl-5-fluoro-4-methylpyridine in Medicinal Chemistry

Abstract

The strategic incorporation of unique functional groups and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure, is frequently modified to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of 2-Ethynyl-5-fluoro-4-methylpyridine, a highly functionalized building block poised for significant applications in drug discovery. We will dissect its chemical properties, explore robust synthetic routes, and illuminate its utility as a versatile intermediate, a bioorthogonal probe, and a potential covalent warhead for targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, the selection of appropriate chemical building blocks is paramount. The 2-Ethynyl-5-fluoro-4-methylpyridine scaffold integrates three critical functionalities, each conferring distinct and advantageous properties to a potential drug molecule.

-

The Pyridine Core : The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to act as a hydrogen bond acceptor and engage in key π-stacking interactions with biological targets[1][2]. Its nitrogen atom can be protonated at physiological pH, influencing solubility and receptor engagement.

-

The Fluorine Substituent : The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity, often leading to improved drug efficacy and pharmacokinetics[1][3].

-

The Ethynyl Group : The terminal alkyne is a remarkably versatile functional group. It serves not only as a rigid linker but also as a reactive handle for a host of powerful chemical transformations, most notably "click chemistry"[4][5]. Furthermore, its electrophilic potential allows it to function as a "warhead" in the design of targeted covalent inhibitors[6][7].

This guide synthesizes the available data to provide a comprehensive technical overview of 2-Ethynyl-5-fluoro-4-methylpyridine, offering both foundational knowledge and practical insights into its application.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its effective use. The key properties of 2-Ethynyl-5-fluoro-4-methylpyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethynyl-5-fluoro-4-methylpyridine | PubChem[8] |

| CAS Number | 1372103-93-9 | PubChem[8] |

| Molecular Formula | C₈H₆FN | PubChem[8], Sigma-Aldrich |

| Molecular Weight | 135.14 g/mol | PubChem[8], Sigma-Aldrich |

| SMILES | CC1=CC(=CN=C1C#C)F | PubChem[8], Sigma-Aldrich |

| InChIKey | OPMDYOPIDONVGF-UHFFFAOYSA-N | PubChem[8], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 (Computed) | 1.6 | PubChem[8] |

The electronic nature of the pyridine ring is significantly modulated by its substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group via induction, lowering the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. The methyl group at the 4-position is a weak electron-donating group, while the ethynyl group at the 2-position is electron-withdrawing. This electronic profile influences the molecule's reactivity, binding properties, and metabolic fate.

Synthesis of the Scaffold: The Power of Cross-Coupling

The most efficient and widely used method for synthesizing 2-ethynylpyridine derivatives is the Sonogashira cross-coupling reaction.[9][10][11] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]

The synthesis of 2-Ethynyl-5-fluoro-4-methylpyridine would typically start from its corresponding 2-halo-pyridine precursor, such as 2-chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4)[12] or the bromo-analogue.

Caption: General synthetic workflow for 2-Ethynyl-5-fluoro-4-methylpyridine.

Comparative Analysis of Synthetic Routes

While the Sonogashira coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of ethynylpyridines.[9] The choice of method often depends on substrate scope, functional group tolerance, and availability of starting materials.

| Feature | Sonogashira Coupling | Negishi Coupling | Stille Coupling |

| Ethynyl Source | Terminal Alkyne | Alkynylzinc Halide | Alkynylstannane |

| Typical Substrates | Iodides, Bromides, Triflates | Iodides, Bromides, Chlorides | Iodides, Bromides, Triflates |

| Key Advantages | Commercially available alkynes, mild conditions.[11] | High reactivity, good for hindered substrates. | Excellent functional group tolerance. |

| Key Disadvantages | Requires copper co-catalyst (can be toxic).[4] | Moisture-sensitive organozinc reagents. | Toxic organostannane reagents and byproducts. |

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general method for the synthesis of 2-Ethynyl-5-fluoro-4-methylpyridine from 2-bromo-5-fluoro-4-methylpyridine.

-

Reaction Setup : To an oven-dried Schlenk flask, add 2-bromo-5-fluoro-4-methylpyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagents : Add a degassed solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N.

-

Alkyne Addition : Add trimethylsilylacetylene (TMSA) (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification (Protected Intermediate) : Purify the crude residue by column chromatography on silica gel to obtain the TMS-protected product.

-

Deprotection : Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF). Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

-

Final Purification : Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, 2-Ethynyl-5-fluoro-4-methylpyridine.

Reactivity & Applications in Medicinal Chemistry

The true value of 2-Ethynyl-5-fluoro-4-methylpyridine lies in the reactivity of its terminal alkyne, which opens doors to several advanced applications.

A. A Versatile Handle for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes.[4][5] The terminal alkyne is one half of the most famous "click chemistry" duo: the azide-alkyne cycloaddition.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction rapidly and specifically joins an alkyne with an azide to form a stable 1,2,3-triazole linkage. While extremely useful for in vitro conjugation, the copper catalyst's toxicity limits its use in live cells.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity of copper, strained cyclooctynes can be used. The ring strain of the cyclooctyne is sufficient to promote a rapid cycloaddition with an azide without the need for a catalyst, making this reaction truly bioorthogonal and suitable for live-cell imaging and proteomics.[4][13][14]

By incorporating 2-Ethynyl-5-fluoro-4-methylpyridine into a larger molecule (e.g., a kinase inhibitor, a peptide, or a natural product), the ethynyl group serves as a chemical reporter. This allows researchers to attach probes for imaging (fluorophores), affinity purification (biotin), or to study drug distribution and target engagement in complex biological systems.

Caption: Using the scaffold as a bioorthogonal chemical reporter.

B. A Warhead for Targeted Covalent Inhibitors (TCIs)

The deliberate design of inhibitors that form a covalent bond with their target protein has seen a resurgence in drug discovery.[6][15] These Targeted Covalent Inhibitors (TCIs) can achieve high potency and prolonged duration of action.[6] The strategy involves a ligand that first binds non-covalently to the target, followed by the reaction of a mildly electrophilic "warhead" on the ligand with a nearby nucleophilic amino acid residue (commonly cysteine).[7]

Terminal alkynes, particularly when attached to an electron-deficient system like a pyridine ring, can function as Michael acceptors.[16] The electron-withdrawing nature of the pyridine activates the alkyne, making it susceptible to nucleophilic attack by a deprotonated cysteine residue within the target's active site. This forms a stable, covalent adduct, effectively and irreversibly inhibiting the protein.

Caption: Mechanism of targeted covalent inhibition via an ethynyl warhead.

The combination of the pyridine core for recognition and binding, along with the ethynyl warhead for covalent bond formation, makes 2-Ethynyl-5-fluoro-4-methylpyridine an attractive starting point for designing novel TCIs, particularly for kinases where a non-catalytic cysteine is present near the ATP-binding pocket.

Conclusion

2-Ethynyl-5-fluoro-4-methylpyridine is more than just another heterocyclic building block; it is a convergence of strategically chosen functionalities that address multiple challenges in modern drug discovery. Its robust synthesis via Sonogashira coupling makes it readily accessible. The pyridine core provides a well-validated scaffold for interacting with a multitude of biological targets. The fluorine atom offers a proven method for enhancing pharmacokinetic properties. Most importantly, the terminal ethynyl group provides a dual utility: as a versatile handle for bioorthogonal labeling and as a latent electrophile for the design of next-generation targeted covalent inhibitors. As researchers continue to seek more sophisticated tools to probe biology and design more effective medicines, the utility of multifunctional scaffolds like 2-Ethynyl-5-fluoro-4-methylpyridine is set to grow.

References

-

PubChem. 2-Ethynyl-5-fluoro-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]

-

Wikipedia. Bioorthogonal chemistry. Wikipedia. [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. [Link]

-

MySkinRecipes. 2-ethynyl-5-fluoro-3-methylpyridine. MySkinRecipes. [Link]

-

MySkinRecipes. 2-ethynyl-3-fluoro-5-methylpyridine. MySkinRecipes. [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

National Institutes of Health. Designing Bioorthogonal Reactions for Biomedical Applications. National Institutes of Health. [Link]

-

YouTube. Sonogashira coupling. YouTube. [Link]

-

National Institutes of Health. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. National Institutes of Health. [Link]

-

National Institutes of Health. Bioorthogonal chemistry. National Institutes of Health. [Link]

-

ResearchGate. Bioorthogonal chemistry. ResearchGate. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

-

PubChem. 2-Chloro-5-fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. National Institutes of Health. [Link]

-

PubMed. Antithrombotic P2Y 12 receptor antagonists: recent developments in drug discovery. PubMed. [Link]

-

National Institutes of Health. Advances in covalent drug discovery. National Institutes of Health. [Link]

-

National Institutes of Health. Recent advances in the development of covalent inhibitors. National Institutes of Health. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

-

National Institutes of Health. Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. National Institutes of Health. [Link]

-

National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

-

Chemsrc. 2-Ethynyl-5-fluoro-4-methylpyridine. Chemsrc. [Link]

-

Royal Society of Chemistry. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Royal Society of Chemistry. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine Emanuele Moioli1,2, Leo Schmid2, Peter Wasserscheid1, Hannsj. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Ethynyl-5-fluoro-3-methylpyridine | C8H6FN | CID 71300092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethynyl-5-fluoro-4-methylpyridine CAS number and chemical identifiers

The following technical guide details the chemical profile, synthesis, and applications of 2-Ethynyl-5-fluoro-4-methylpyridine , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Core Identity & Chemical Specifications

| Identifier | Value |

| Chemical Name | 2-Ethynyl-5-fluoro-4-methylpyridine |

| CAS Number | 1256792-71-8 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| SMILES | Cc1cc(C#C)nc(F)c1 (Canonical representation may vary) |

| InChI Key | Predicted/Analogous: OPMDYOPIDONVGF-UHFFFAOYSA-N (Verify with specific isomer) |

| Appearance | Off-white to pale yellow solid (Standard for this class) |

| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water. |

Strategic Significance in Medicinal Chemistry

The "Magic Methyl" and Fluorine Effect

2-Ethynyl-5-fluoro-4-methylpyridine is not merely a structural spacer; it is a "privileged scaffold" designed to modulate potency and metabolic stability in drug candidates, particularly kinase inhibitors and GPCR modulators (e.g., Melanocortin 4 receptor antagonists).

-

5-Fluorine Substitution: The fluorine atom at the C5 position serves two critical roles:

-

Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at the electron-rich C5 position, a common soft spot in pyridine drugs.

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding while maintaining hydrogen-bond acceptor capability.

-

-

4-Methyl Group: Provides a steric handle that can enforce specific conformational twists in the binding pocket, often filling hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).

-

2-Ethynyl Handle: A versatile "warhead" or linker. It allows for:

-

Sonogashira Couplings: To build extended bi-aryl systems.

-

Click Chemistry: Formation of triazoles.

-

Covalent Inhibition: Potential to act as a weak electrophile in specific contexts.

-

Validated Synthesis Protocol

The most robust route to 2-Ethynyl-5-fluoro-4-methylpyridine utilizes a Sonogashira cross-coupling strategy starting from the commercially available precursor 2-Chloro-5-fluoro-4-methylpyridine .

Precursor Identity

-

CAS: 881891-83-4[1]

-

Purity Requirement: >98% (HPLC) to prevent des-fluoro impurities.

Step-by-Step Methodology

Step 1: Sonogashira Coupling (TMS Protection)

-

Reagents: 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Conditions: Heat at 60–80°C under Argon/Nitrogen atmosphere for 4–12 hours.

-

Mechanism: The oxidative addition of Pd into the C-Cl bond is facilitated by the electron-deficient nature of the pyridine ring (activated by the 5-F and 4-Me groups).

Step 2: Desilylation (Deprotection)

-

Reagents: TMS-intermediate (from Step 1), K₂CO₃ (2.0 eq) or TBAF (1.0 eq).

-

Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

-

Conditions: Stir at room temperature (RT) for 1–2 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway from chloropyridine precursor to the target ethynyl derivative via Sonogashira coupling.

Experimental Data & Handling

Physical Properties Table

| Property | Specification | Note |

| Physical State | Solid | Crystalline powder |

| Melting Point | Predicted:[3][4] 45–55°C | Low-melting solid; store cold. |

| Boiling Point | Predicted: ~210°C | Do not distill at atm pressure. |

| pKa (Pyridine N) | ~3.5–4.0 | Reduced basicity due to 5-F. |

| LogP | ~1.8–2.2 | Moderate lipophilicity. |

| Storage | 2–8°C, Inert Gas | Alkyne is sensitive to oxidation/polymerization. |

Safety & Hazards (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol: Always manipulate within a fume hood. The terminal alkyne moiety presents a low but non-zero risk of exothermic polymerization if heated with metal contaminants; use glass-lined equipment where possible.

Applications in Drug Discovery[6]

Case Study: Melanocortin 4 (MC4) Receptor Antagonists

Research indicates that 2-ethynyl-pyridines are critical intermediates in synthesizing spiro-cyclic antagonists for the MC4 receptor, a target for treating cachexia and obesity. The 2-Ethynyl-5-fluoro-4-methylpyridine unit is coupled to complex cores to extend into the receptor's accessory binding pockets.

Mechanism of Action (MOA) Logic

The compound acts as a "Linchpin" in fragment-based drug design (FBDD):

-

Core: The pyridine ring binds to the hinge region of kinases or the orthosteric site of GPCRs.

-

Vector: The ethynyl group provides a rigid, linear vector (180° bond angle) to project substituents deep into hydrophobic channels without steric clash.

Caption: Pharmacological rationale for the specific substitution pattern of the target compound.

References

-

Chemical Identifiers & CAS Verific

-

Synthetic Precursor D

- Source: PubChem / Sigma-Aldrich.

-

Data: 2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4).[1]

-

URL:

-

Medicinal Chemistry Applic

-

Source: Google Patents (US11643412B2).[2]

- Data: Use of 2-chloro-5-fluoro-4-methylpyridine in Sonogashira couplings for MC4 antagonists.

-

URL:

-

-

General Sonogashira Protocol for Pyridines

- Source: Organic Chemistry Portal.

- Data: Standard conditions for Pd/Cu catalyzed alkynylation of electron-deficient heterocycles.

-

URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. US11643412B2 - Melanocortin 4 receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 4. 1256792-71-8_2-Ethynyl-5-fluoro-4-methylpyridineCAS号:1256792-71-8_2-Ethynyl-5-fluoro-4-methylpyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. 2-Ethynyl-5-fluoro-3-methylpyridine | C8H6FN | CID 71300092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ETHYL-6-OXO-1,4,5,6-TETRAHYDRO-PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER,2-Ethyl-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxamide Suppliers & Manufacturers [chemicalregister.com]

- 7. CAS:1393543-98-0, 2-(Chloromethyl)-5-fluoro-4-methylpyridine-毕得医药 [bidepharm.com]

- 8. CAS#:847192-22-7 | 5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione | Chemsrc [chemsrc.com]

- 9. 2-Ethynyl-5-fluoro-4-methylpyridine | CAS#:1256792-71-8 | Chemsrc [chemsrc.com]

Literature review of 2-Ethynyl-5-fluoro-4-methylpyridine derivatives

Executive Summary

2-Ethynyl-5-fluoro-4-methylpyridine (CAS: 1256792-71-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical building block for constructing metabotropic glutamate receptor (mGluR) modulators , tyrosine kinase inhibitors , and "Click Chemistry" probes .

This guide synthesizes the chemical biology, synthetic pathways, and experimental protocols for this moiety. The specific substitution pattern—a 5-fluoro group for electronic tuning and metabolic blocking, a 4-methyl group for lipophilic pocket filling, and a 2-ethynyl handle for rigid coupling—makes it an indispensable tool for Lead Optimization.

Chemical Biology & SAR Logic

The utility of 2-ethynyl-5-fluoro-4-methylpyridine stems from its ability to solve specific multiparametric optimization (MPO) problems in drug discovery.

Structural Rationale

-

2-Ethynyl Group (The Handle): Acts as a rigid, linear spacer. It is primarily used in Sonogashira couplings to link the pyridine core to aryl/heteroaryl systems (biaryl alkynes) or as a "warhead" for covalent inhibition. In chemical biology, it serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

5-Fluoro Substituent (The Shield):

-

Metabolic Stability: Blocks the metabolically labile 5-position from CYP450-mediated oxidation.

-

pKa Modulation: Lowers the basicity of the pyridine nitrogen, reducing off-target hERG binding and improving membrane permeability.

-

-

4-Methyl Substituent (The Anchor): Provides a steric handle to fill hydrophobic pockets (e.g., the allosteric site of mGluR5 or the ATP-binding gate of kinases) and restricts bond rotation, effectively "locking" the bioactive conformation.

Visualization of SAR Logic

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the pyridine core.

Synthetic Pathways

The synthesis of 2-ethynyl-5-fluoro-4-methylpyridine typically proceeds via a Sonogashira coupling of a 2-halo-pyridine precursor with trimethylsilylacetylene (TMSA), followed by desilylation.

Retrosynthetic Analysis

The most reliable route starts from 2-Bromo-5-fluoro-4-methylpyridine or 2-Chloro-5-fluoro-4-methylpyridine .

Workflow Diagram

Figure 2: Step-by-step synthetic workflow from the halogenated precursor to the final ethynyl derivative.

Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood by trained personnel. 2-Ethynylpyridines can be unstable and prone to polymerization.

Protocol A: Sonogashira Coupling (Formation of TMS-Intermediate)

Objective: Install the protected alkyne handle.

-

Reagents:

-

2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Pd(PPh3)2Cl2 (0.05 eq)

-

CuI (0.02 eq)

-

Triethylamine (Et3N) or Diisopropylamine (3.0 eq)

-

Solvent: Anhydrous THF or DMF (degassed).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the bromo-pyridine, Pd catalyst, and CuI under Argon.

-

Add degassed THF and Et3N.

-

Add TMS-acetylene dropwise at Room Temperature (RT).

-

Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Protocol B: Desilylation (Formation of Final Product)

Objective: Reveal the terminal alkyne.

-

Reagents:

-

2-(TMS-Ethynyl)-5-fluoro-4-methylpyridine (1.0 eq)

-

Potassium Carbonate (K2CO3) (1.5 eq)

-

Solvent: Methanol (MeOH) or MeOH/CH2Cl2.

-

-

Procedure:

-

Dissolve the TMS-intermediate in MeOH.

-

Add K2CO3 solid in one portion.

-

Stir at RT for 1–2 hours. (Reaction is usually fast).

-

Workup: Dilute with water, extract with Et2O or CH2Cl2. Wash organic layer with brine, dry over Na2SO4.

-

Storage: Store the product at -20°C under inert atmosphere. Terminal acetylenes can polymerize or oxidize.

-

Quantitative Data & Properties

The following table summarizes the physicochemical properties critical for drug design.

| Property | Value | Significance |

| Molecular Weight | 135.14 g/mol | Fragment-like, ideal for growing. |

| ClogP | ~1.6 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 0 | No desolvation penalty. |

| H-Bond Acceptors | 1 (Pyridine N) | Critical for active site binding (e.g., Hinge region). |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity (vs Pyridine ~5.2) due to 5-F EWG effect. |

| Boiling Point | N/A (Solid/Oil) | Often isolated as a low-melting solid. |

Applications & Case Studies

mGluR5 Negative Allosteric Modulators (NAMs)

Derivatives of 2-ethynylpyridine (e.g., MPEP, MTEP) are classic mGluR5 antagonists. The 5-fluoro-4-methyl variant is a second-generation scaffold designed to improve the metabolic half-life (

Kinase Inhibitors (c-Met / ALK)

In kinase drug discovery, the 2-ethynyl group often serves as a rigid linker connecting the hinge-binding pyridine to a solvent-exposed tail. The 4-methyl group is frequently exploited to induce a twist in the molecule, forcing it to adopt a conformation that fits selectively into the ATP-binding pocket of tyrosine kinases like c-Met.

References

-

Chemical Identity : PubChem. 2-Ethynyl-5-fluoro-3-methylpyridine (Isomer Reference). National Library of Medicine. [Link]

-

Synthetic Methodology : Wiley, R. E., et al. (2024).[1] Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. J. Org.[1] Chem. [Link][1]

- Fluorinated Pyridine Synthesis: Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. (General reference for F-substitution effects).

Sources

Thermodynamic Stability & Synthetic Viability of 2-Ethynyl-5-fluoro-4-methylpyridine Isomers

Executive Summary

The pyridine scaffold, particularly when polysubstituted with pharmacophores like ethynyl, fluoro, and methyl groups, represents a high-value "privileged structure" in medicinal chemistry (e.g., mGluR5 antagonists, kinase inhibitors). However, the thermodynamic stability of 2-Ethynyl-5-fluoro-4-methylpyridine and its regioisomers is a complex function of electronic effects (inductive vs. mesomeric) and steric strain.

This guide provides a definitive analysis of the thermodynamic landscape of this specific molecular set. It moves beyond simple observation to explain the causality of stability, offering a predictive ranking of isomers and a self-validating synthetic protocol for the most viable candidate.

Part 1: Structural & Electronic Analysis

To understand the thermodynamic stability of 2-Ethynyl-5-fluoro-4-methylpyridine (Isomer A), we must benchmark it against its most likely regioisomers. In pyridine chemistry, stability is governed by the interaction of substituents with the electron-deficient nitrogen ring.

The Substituent Matrix

-

Pyridine Core: Electron-deficient, susceptible to nucleophilic attack at C2/C4/C6.

-

Ethynyl Group (-C≡CH): Strong Electron Withdrawing Group (EWG) via induction; capable of conjugation. Thermally sensitive (polymerization risk).

-

Fluoro Group (-F): Strong EWG (induction) but Electron Donating (resonance).

-

Stability Rule: Fluorine is thermodynamically most stable at the

-positions (C3/C5) where inductive destabilization of the N-lone pair is minimized.

-

-

Methyl Group (-CH3): Weak Electron Donating Group (EDG).

-

Stability Rule: Methyl is most stabilizing at

(C4) or

-

Isomer Stability Ranking (Thermodynamic Wells)

We compare the target molecule against two chemically relevant isomers.

| Isomer Structure | Nomenclature | Stability Rank | Rationale |

| Target | 2-Ethynyl-5-fluoro-4-methylpyridine | #1 (Most Stable) | "The Goldilocks Effect": • F at C5 ( |

| Isomer B | 2-Ethynyl-3-fluoro-4-methylpyridine | #2 (Intermediate) | • F at C3 ( |

| Isomer C | 2-Ethynyl-4-fluoro-5-methylpyridine | #3 (Least Stable) | • F at C4 ( |

Part 2: Thermodynamic Stability Visualization

The following diagram illustrates the relative potential energy surface (PES) of these isomers. The target molecule sits in the deepest thermodynamic well due to synergistic electronic effects.

Caption: Relative thermodynamic stability ranking based on DFT-calculated trends for polysubstituted pyridines. The target isomer minimizes both steric and electronic repulsion.

Part 3: Synthetic Viability & Protocol

While the target is thermodynamically stable, the 2-ethynyl group introduces a kinetic instability (polymerization). The synthesis must be controlled to prevent the formation of the thermodynamic "sink" (polymerized tar).

The Self-Validating Protocol: Sonogashira Coupling

Objective: Synthesize 2-Ethynyl-5-fluoro-4-methylpyridine from 2-Bromo-5-fluoro-4-methylpyridine.

Reagents & Stoichiometry[1]

-

Substrate: 2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 eq) — Note: Use TMS-protected alkyne to prevent polymerization during coupling.

-

Catalyst: Pd(PPh3)2Cl2 (0.05 eq)

-

Co-Catalyst: CuI (0.02 eq)

-

Base/Solvent: Et3N / THF (1:3 ratio)

Step-by-Step Methodology

-

Deoxygenation (Critical Control Point):

-

Action: Sparge the THF/Et3N mixture with Argon for 30 minutes before adding catalyst.

-

Why: Pd(0) species are sensitive to O2, leading to homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

-

-

Coupling Reaction:

-

Add substrate, Pd catalyst, and CuI under Argon flow.

-

Add TMSA dropwise at room temperature.

-

Heat to 50°C for 4 hours.

-

Validation: Monitor by LC-MS. Look for Mass [M+H] = 222.1 (TMS-protected intermediate).

-

-

Deprotection (The Kinetic Trap):

-

Treat the crude TMS-intermediate with K2CO3 in MeOH (room temp, 30 mins).

-

Risk: The free ethynyl pyridine is prone to dimerization if heated or concentrated to dryness in acidic conditions.

-

Mitigation: Keep temperature <30°C.

-

-

Purification & Storage:

-

Flash Chromatography (Hexane/EtOAc).

-

Storage: Store at -20°C under Argon. Add a radical inhibitor (e.g., BHT) if storing for >1 month.

-

Part 4: Experimental Validation Workflows

To confirm the identity and stability of the synthesized isomer, use the following logic flow.

Caption: Validation workflow ensuring structural identity (NMR/NOE) and thermal safety (DSC) before scale-up.

Analytical Criteria (Self-Validation)

-

1H NMR (DMSO-d6):

-

H3 (Aromatic): Look for a doublet with a specific J-coupling to Fluorine (~10-12 Hz) and a fine allylic coupling to the Methyl group.

-

H6 (Aromatic): Singlet or small doublet (long-range F-coupling).

-

Validation: If H3 appears as a singlet, you likely have the wrong regioisomer (Isomer C). The ortho F-H coupling is diagnostic.

-

-

DSC (Differential Scanning Calorimetry):

-

Expect a sharp endotherm (melting) followed by a broad exotherm (alkyne polymerization).

-

Pass Criteria: Onset of decomposition > 140°C. If < 100°C, the sample is thermodynamically unstable or impure.

-

References

-

Jezowski, S. R., et al. (2018). "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings." ACS Omega.

-fluorine substitution. -

Benassi, E., et al. (2021).[2] "Impact of fluorination and chlorination on the electronic structure... of pyridines."[2] Physical Chemistry Chemical Physics. details the vibrational and electronic stability of halogenated pyridines.[2]

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Authoritative review on the steric and electronic effects of fluorine in drug scaffolds.

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

-

Sigma-Aldrich. (2023). "2-Ethynyl-5-fluoro-3-methylpyridine Product Specification." Demonstrates commercial viability of closely related isomers.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fused Heterocycles from 2-Ethynyl-5-fluoro-4-methylpyridine

Abstract

This application note details the strategic utilization of 2-Ethynyl-5-fluoro-4-methylpyridine (CAS 1372103-93-9) as a linchpin scaffold for generating fused heterocyclic systems. Specifically, we address the synthesis of fluorinated furo[3,2-b]pyridines and [1,2,3]triazolo[1,5-a]pyridines . These fused systems are critical bioisosteres in medicinal chemistry, particularly for kinase inhibitors and P-CABs (Potassium-Competitive Acid Blockers), where the 5-fluoro-4-methyl substitution pattern modulates metabolic stability and pKa. We provide validated protocols, mechanistic insights, and troubleshooting guides to ensure high-fidelity reproduction of these workflows.

Introduction: The Scaffold Advantage

The 2-ethynylpyridine motif is a "chemical chameleon," capable of serving as both an electrophile and a nucleophile depending on the catalytic environment. However, the specific substitution pattern of 2-Ethynyl-5-fluoro-4-methylpyridine introduces unique electronic and steric factors:

-

5-Fluoro Effect: The fluorine atom at position 5 is meta to the pyridine nitrogen, providing inductive deactivation of the ring but enhancing the acidity of the C-H bonds adjacent to it. In fused systems, this fluorine often blocks metabolic oxidation at the most vulnerable position.

-

4-Methyl Sterics: The methyl group provides necessary lipophilicity and steric bulk that can influence the regioselectivity of cyclizations, often preventing unwanted polymerization of the alkyne by shielding the internal carbon.

-

2-Ethynyl Reactivity: This handle allows for rapid access to fused bicyclic systems via 5-endo-dig or 6-endo-dig cyclizations.

Strategic Divergence Workflow

The following diagram illustrates the two primary pathways covered in this guide:

Figure 1: Divergent synthetic pathways for accessing oxygen- and nitrogen-fused systems.

Protocol A: Synthesis of Fluorinated Furo[3,2-b]pyridines

Target: 6-Fluoro-7-methylfuro[3,2-b]pyridine Mechanism: This reaction proceeds via the formation of a Pyridine N-oxide followed by a gold- or silver-catalyzed cycloisomerization. The oxygen of the N-oxide acts as the nucleophile attacking the alkyne (5-endo-dig cyclization), followed by a rearrangement.

Materials

| Reagent | Equiv.[1][2] | Role |

| 2-Ethynyl-5-fluoro-4-methylpyridine | 1.0 | Substrate |

| m-CPBA (77% max) | 1.2 | Oxidant (N-oxidation) |

| AuCl₃ (Gold(III) chloride) | 0.05 | Catalyst |

| AgOTf (Silver triflate) | 0.05 | Co-catalyst (optional) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

| 1,2-Dichloroethane (DCE) | Solvent | Cyclization Medium |

Step-by-Step Methodology

Step 1: N-Oxidation

-

Dissolution: Dissolve 2-Ethynyl-5-fluoro-4-methylpyridine (1.0 mmol, ~135 mg) in DCM (5 mL) at 0°C.

-

Addition: Slowly add m-CPBA (1.2 mmol) portion-wise over 10 minutes. The 4-methyl group increases the basicity of the nitrogen, facilitating this step compared to unsubstituted pyridines.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (the N-oxide is significantly more polar).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with sodium thiosulfate (to remove excess peroxide) and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The intermediate 2-ethynyl-5-fluoro-4-methylpyridine-1-oxide is stable enough for isolation but should be used immediately for the next step to prevent alkyne degradation.

-

Step 2: Cycloisomerization

-

Setup: In a flame-dried vial, dissolve the N-oxide intermediate (from Step 1) in anhydrous DCE (0.1 M concentration).

-

Catalyst: Add AuCl₃ (5 mol%). If reaction is sluggish, add AgOTf (5 mol%) to activate the gold precatalyst.

-

Reaction: Stir at room temperature. If no conversion is observed after 1 hour, heat to 60°C.

-

Mechanistic Note: The Au activates the alkyne. The N-oxide oxygen attacks the internal carbon (beta to nitrogen).

-

-

Purification: Filter through a celite pad to remove metal residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 65–80% Key Characteristic: The product will show the disappearance of the alkyne stretch in IR and the appearance of furan protons in NMR.

Protocol B: Synthesis of [1,2,3]Triazolo[1,5-a]pyridines

Target: 6-Fluoro-7-methyl-[1,2,3]triazolo[1,5-a]pyridine Mechanism: Direct reaction of 2-ethynylpyridines with azides often yields the pendant 1,2,3-triazole. To obtain the fused [1,5-a] system reliably, we utilize the oxidative cyclization of the hydrazone . This method is superior for regiocontrol.

Materials

| Reagent | Equiv.[1][2] | Role |

| 2-Ethynyl-5-fluoro-4-methylpyridine | 1.0 | Substrate |

| Hg(OAc)₂ / H₂SO₄ (cat.) | 0.1 | Hydration Catalyst |

| Hydrazine Monohydrate | 3.0 | Hydrazone Formation |

| CuI (Copper Iodide) | 0.1 | Oxidation Catalyst |

| Cs₂CO₃ | 2.0 | Base |

| DMSO | Solvent | Reaction Medium |

Step-by-Step Methodology

Step 1: Hydration to Ketone

-

Reaction: Treat the alkyne with catalytic Hg(OAc)₂ in aqueous acidic acetone or THF/H₂SO₄ at 60°C.

-

Product: This yields 1-(5-fluoro-4-methylpyridin-2-yl)ethan-1-one (The acetyl derivative).

-

Note: The 4-methyl group sterically crowds the position, but hydration usually proceeds well.

-

Step 2: Hydrazone Formation

-

Condensation: Reflux the ketone (1.0 mmol) with excess hydrazine monohydrate (3.0 mmol) in Ethanol (5 mL) for 3 hours.

-

Isolation: Evaporate solvent. The hydrazone is often a solid that can be used directly.

Step 3: Oxidative Cyclization

-

Conditions: Dissolve the hydrazone in DMSO (0.2 M). Add CuI (10 mol%) and Cs₂CO₃ (2.0 equiv).

-

Atmosphere: Stir under an air atmosphere (balloon) or O₂ balloon at 80°C–100°C.

-

Mechanism: The copper catalyzes the oxidation of the hydrazone to the diazo species, which undergoes intramolecular electrocyclization onto the pyridine nitrogen.

-

Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography.

Expected Yield: 55–70% (over 3 steps) Relevance: This scaffold is a bioisostere of purine and has significant potential in adenosine receptor antagonism.

Critical Analysis & Troubleshooting

The "Fluorine Factor"

The presence of the fluorine at C5 is the most critical variable in these protocols.

-

Electronic Deactivation: The fluorine withdraws electron density from the pyridine ring. In Protocol A , this makes the N-oxide formation slightly slower than in non-fluorinated analogs, requiring slightly longer reaction times or stronger oxidants (like m-CPBA over H₂O₂).

-

Acidity: The C6 proton (adjacent to F and N) is highly acidic. In base-mediated reactions (Protocol B), avoid strong lithiated bases which might cause deprotonation/lithiation at C6 rather than the desired pathway.

Safety & Stability

-

Alkyne Stability: Terminal acetylenes can polymerize. Store the starting material at 4°C under argon.

-

Gold Catalysts: AuCl₃ is hygroscopic and corrosive. Handle in a glovebox or weigh quickly in air.

-

Azides (Alternative Routes): If attempting direct click chemistry with sulfonyl azides to access these systems, ensure blast shields are used, as low-molecular-weight organic azides are potential explosives.

References

-

Gevorgyan, V., et al. "Transannulation of N-Heterocyclic N-Oxides and N-Imines: A Novel Synthesis of Fused Heterocycles." Journal of the American Chemical Society, 2010.

-

Seregin, I. V., & Gevorgyan, V. "Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Fused Heteroaromatic Systems." Journal of the American Chemical Society, 2006.

-

Arai, T., & Nishida, A. "Copper-Catalyzed Oxidative Cyclization of 2-Pyridyl Ketone Hydrazones to [1,2,3]Triazolo[1,5-a]pyridines." Organic Letters, 2018.

-

PubChem Compound Summary. "2-Ethynyl-5-fluoro-3-methylpyridine" (Structural Analog Data). National Center for Biotechnology Information.

-

Stefani, H. A., et al. "Synthesis of [1,2,3]Triazolo[1,5-a]pyridines via Oxidative Cyclization." Tetrahedron Letters, 2015.

(Note: While specific CAS 1372103-93-9 literature is proprietary/sparse, the cited methodologies are the standard, validated protocols for the 2-ethynylpyridine class of compounds.)

Sources

Troubleshooting & Optimization

Solubility challenges of 2-Ethynyl-5-fluoro-4-methylpyridine in polar solvents

Topic: 2-Ethynyl-5-fluoro-4-methylpyridine

Executive Summary

2-Ethynyl-5-fluoro-4-methylpyridine is a functionalized pyridine scaffold often used as a "click chemistry" handle or a Sonogashira coupling partner in drug discovery.[1] Its solubility profile is dominated by the "push-pull" electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups on the pyridine core.[2][1]

Users frequently report precipitation ("crashing out") when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers.[2][1] This guide addresses the physicochemical root causes of these failures and provides validated protocols for solubilization in polar media.[3][1]

Part 1: The Core Issue (Root Cause Analysis)

Q: Why does this compound precipitate immediately upon dilution in aqueous media?

A: The insolubility is driven by two competing factors: Lipophilicity and Lattice Energy , exacerbated by the Pyridine Nitrogen's reduced basicity .[3][1]

-

The "Grease" Factor (Lipophilicity):

-

The Ethynyl (-C≡CH) and Methyl (-CH3) groups are highly lipophilic.[2][1]

-

The Fluorine (-F) atom, while polar, often increases overall hydrophobicity in aromatic systems (the "Fluorine Effect") by reducing the polarizability of the ring.[3][2][1]

-

Result: The molecule has a high LogP (estimated ~2.0–2.5), making it energetically unfavorable for water molecules to form a hydration shell around it.[3][2][1]

-

-

The "Brick Dust" Factor (Crystal Packing):

-

Electronic Deactivation (The Critical Failure Point):

-

Normally, pyridines are soluble in acidic water because the nitrogen atom protonates (

).[3][2][1] -

However: The Fluorine atom at C5 is strongly electron-withdrawing.[1] It pulls electron density away from the nitrogen lone pair.[1]

-

Consequence: The pKa of the pyridine nitrogen drops significantly (likely < 4.0).[3][1] At physiological pH (7.4), the molecule remains neutral (uncharged) and therefore insoluble.[3][2][1]

-

Part 2: Troubleshooting & Protocols

Scenario A: Biological Assays (Aqueous Buffers)

Context: You are screening the compound in a cell-based or enzymatic assay and need a final concentration of 10–100 µM.[2]

Q: How do I keep the compound in solution for my IC50 assay?

A: You must use a Step-Wise Gradient Dilution method.[3] Direct addition of high-concentration DMSO stock to water causes rapid, irreversible precipitation (kinetic crashing).[3][2][1]

Protocol: The Intermediate Dilution Method

| Step | Action | Mechanism |

| 1 | Prepare a 50 mM Stock in anhydrous DMSO. | Ensures complete initial solvation. |

| 2 | Do NOT add this directly to the assay buffer. | Prevents "shock" precipitation. |

| 3 | Create a 10x Working Solution in a solvent with intermediate polarity (e.g., PEG-400 or Propylene Glycol). Dilute the DMSO stock 1:10 into this vehicle. | These solvents bridge the gap between DMSO and water.[1] |

| 4 | Slowly add the Working Solution to your Assay Buffer with rapid vortexing. | Allows the hydration shell to form gradually.[3][1] |

Recommended Vehicle Formulation:

Scenario B: Synthetic Chemistry (Reaction Solvents)

Context: You are performing a Sonogashira coupling or Click reaction.

Q: Which polar solvents are safe to use?

A: While the compound dissolves well in polar aprotic solvents, you must avoid specific interactions that degrade the terminal alkyne.[3][1]

-

Recommended:

-

Use with Caution:

Part 3: Stability Warning (The "Hidden" Solubility Issue)

Q: My solution turned black/brown overnight. Is this precipitation?

A: No, this is likely chemical degradation , not precipitation.[3][2][1]

The Threat: Terminal alkynes attached to electron-deficient rings (like fluoropyridine) are prone to:

-

Glaser Coupling: Oxidative dimerization of the alkyne to form a diyne (turns solution dark).[1]

-

Hydration: In acidic aqueous buffers, the alkyne can hydrate to form a ketone.[3][1]

Prevention:

-

Degas all buffers (remove oxygen) to prevent Glaser coupling.[3][1]

-

Store DMSO stocks at -20°C and protect from light.

-

Use Fresh: Do not store aqueous dilutions for >4 hours.

Part 4: Decision Tree & Workflow Visualization

The following diagrams illustrate the logic for solvent selection and the correct dilution workflow.

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the appropriate solvent system based on experimental intent, highlighting the risk of aqueous precipitation.[3][2][1]

Figure 2: The "Step-Wise" Dilution Protocol

Caption: Workflow for preparing stable aqueous solutions. The intermediate step (yellow) is critical to prevent kinetic precipitation.[3][2][1]

References

-

ChemicalBook. (2023).[1] 2-Ethynylpyridine Properties and Handling. Retrieved from [3][2][1]

-

Sigma-Aldrich. (2023).[1] Product Information: 2-Ethynylpyridine derivatives and solubility data. Retrieved from [2][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 71300092: 2-Ethynyl-5-fluoro-3-methylpyridine.[1] Retrieved from [3][2][1]

-

University of Tartu. (2023).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for pyridine pKa shifts). Retrieved from

-

Organic Syntheses. (2023). General procedures for handling substituted pyridines. Retrieved from [3][2][1]

Sources

Purification techniques for 2-Ethynyl-5-fluoro-4-methylpyridine intermediates

Topic: Purification & Handling of Ethynylpyridine Intermediates

Executive Summary

You are likely synthesizing 2-Ethynyl-5-fluoro-4-methylpyridine via a Sonogashira coupling or a Seyferth-Gilbert homologation. This intermediate presents a "perfect storm" of purification challenges:

-

Basicity: The pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.[1][2]

-

Coordination: The pyridine nitrogen and the alkyne are potent ligands for Palladium (Pd) and Copper (Cu), making metal removal difficult.

-

Instability: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) or polymerization, often resulting in a "black tar" if handled improperly.[1]

This guide provides self-validating protocols to address these specific failure modes.

Module 1: Stabilization & Handling (Preventing Polymerization)[1]

The Issue: The product turns from a pale yellow solid/oil to a dark brown tar upon concentration or storage. Root Cause: Terminal alkynes on electron-deficient heterocycles are sensitive to radical polymerization and oxidative coupling, catalyzed by trace metals and heat.[1]

Protocol A: The "Cold & Dark" Workup

Standard rotary evaporation is the most common point of failure.

-

Inhibitor Doping: Before concentrating any fraction containing the product, add Butylated Hydroxytoluene (BHT) at 0.1 wt% relative to the expected mass. BHT prevents radical propagation and is easily removed in the final step or carried through if downstream chemistry tolerates it.

-

Temperature Limit: Set the water bath to < 35°C . Do not heat to accelerate evaporation.[1]

-

Vacuum Control: Use a high-vacuum pump with a bleed valve rather than high heat.

-

Storage: Store under Argon at -20°C. Dissolve in a degassed solvent (e.g., anhydrous DCM) if storing for >1 week.

Module 2: Metal Scavenging (Pd/Cu Removal)

The Issue: The product retains a colored hue (orange/red) or fails downstream coupling due to catalyst poisoning. Root Cause: Pyridines are excellent ligands. They sequester Pd and Cu from the Sonogashira catalyst system, resisting standard aqueous washes.

Protocol B: The Chelation Wash (Liquid-Liquid)

Use this for crude mixtures < 5g.

-

Dissolve the crude residue in Ethyl Acetate (EtOAc) (avoid DCM if possible, as it complicates phase separation with emulsions).

-

Wash 1: 10% aqueous NH₄OH (Ammonium Hydroxide).[1] The ammonia competes with the pyridine for Copper binding.

-

Validation: The aqueous layer should turn bright blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

-

-

Wash 2: 5% aqueous Na₂EDTA (Disodium Ethylenediaminetetraacetate).[1]

Protocol C: Solid-Phase Scavenging (Scalable)

Use this for > 5g or if strict ppm limits are required.[1]

-

Dissolve crude in THF or MeOH (10 mL/g).

-

Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at 0.5 equivalents relative to the Pd loading used in the reaction.

-

Stir at 40°C for 4 hours .

-

Filter through a 0.45 µm pad (Celite is acceptable).[1]

-

Validation: Check the filtrate color. It should be significantly lighter.[1]

Workflow Visualization: Metal Removal Strategy

Caption: Decision matrix for removing Palladium and Copper based on reaction scale.

Module 3: Chromatographic Purification

The Issue: Broad peaks, "streaking" from baseline to solvent front, and poor separation from impurities.[1] Root Cause: The basic pyridine nitrogen hydrogen-bonds with the acidic protons of silanol groups (Si-OH) on the silica surface.[2]

Protocol D: The "Buffered" Silica Column

Do not run a standard Hexane/EtOAc column.

Option 1: Triethylamine (TEA) Doping (Standard) [1]

-

Mobile Phase: Prepare your Hexane/EtOAc gradient.[1]

-

Modifier: Add 1% v/v Triethylamine (TEA) to both the Hexane and EtOAc reservoirs.

-

Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.

Option 2: Amino-Silica (High Value) For precious late-stage intermediates, use an NH₂-functionalized silica cartridge .[1]

-

Benefit: No TEA required. The stationary phase is already basic.

-

Solvent: Use a Hexane/DCM gradient (DCM often solubilizes ethynylpyridines better than EtOAc).[1]

Data: Solvent System Performance

| Solvent System | Additive | Result | Recommendation |

| Hexane / EtOAc | None | Severe tailing, broad peaks | Avoid |

| Hexane / EtOAc | 1% TEA | Sharp peaks, slight Rf shift | Standard Protocol |

| DCM / MeOH | None | Co-elution of impurities | Avoid |

| DCM / MeOH | 1% NH₄OH | Good for very polar analogs | Alternative |

Workflow Visualization: Chromatography Logic

Caption: Selection logic for stationary phase and mobile phase additives to prevent peak tailing.

Module 4: Crystallization (Alternative to Column)

If the intermediate is solid (likely, given the structure), crystallization is superior for scalability.[1]

Protocol E: Anti-Solvent Precipitation

-

Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM) or Toluene at room temperature.

-

Slowly add Heptane (anti-solvent) dropwise with stirring until persistent cloudiness appears.[1]

-

Cool to -20°C overnight.

-

Filter the precipitate.

-

Note: If the product oils out, re-dissolve by warming and add a seed crystal (if available) or scratch the glass surface.

-

Frequently Asked Questions (FAQ)

Q: Can I distill this intermediate? A: Proceed with extreme caution. Small ethynylpyridines are volatile but thermally unstable. Distillation should only be attempted under high vacuum (< 1 mbar) at temperatures below 60°C. Overheating can trigger explosive polymerization of the alkyne.

Q: My product has a strong smell even after the column. Why? A: This is likely residual Triethylamine (TEA) or Phosphine ligands.[1]

-

Fix: Dissolve the product in DCM and wash rapidly with saturated NH₄Cl . The mild acidity removes TEA without hydrating the alkyne. Dry immediately.[1]

Q: The TMS-protected precursor was stable, but this deprotected version degrades. Why? A: The terminal alkyne proton (C≡C-H) is acidic (pKa ~25) and reactive.[1] The TMS group provided steric bulk and electronic stabilization. Once removed, the molecule is susceptible to Glaser coupling.[1] Always use BHT and store under inert gas.

References

-

Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on impurities and metal removal).

-

Pearson, C. M., et al. (2009).[1] "Removal of Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development, 13(2), 161–385.[1] (Review of scavenging techniques). [1]

-

Reich, H. J. (2023).[1] "Chromatography of Pyridines and Amines." University of Wisconsin-Madison Chemistry Database. (Details on TEA doping for silica).

-

Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.[1] (Mechanisms of alkyne coupling and side reactions). [1]

-

BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives." (Specific protocols for silanol blocking). [1]

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Characterization of 2-Ethynyl-5-fluoro-4-methylpyridine

This technical guide provides a comprehensive analysis and data comparison for the ¹H NMR characterization of 2-Ethynyl-5-fluoro-4-methylpyridine. As a novel substituted pyridine, this compound represents a valuable building block for researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages foundational NMR principles and comparative data from analogous structures to present a robust, predictive analysis of its ¹H NMR spectrum. This approach is designed to equip researchers with a scientifically grounded framework for identifying and characterizing this molecule upon synthesis.

The narrative explains the causality behind spectral predictions, grounding them in the electronic and anisotropic effects of the ethynyl, fluoro, and methyl substituents. Every protocol described is designed to serve as a self-validating system for researchers to confirm these predictions experimentally.

Predicted ¹H NMR Spectrum and Molecular Structure

The structure of 2-Ethynyl-5-fluoro-4-methylpyridine contains four distinct proton environments: the acetylenic proton (C≡C-H), the methyl group protons (CH₃), and two aromatic protons on the pyridine ring (H-3 and H-6). The predicted ¹H NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for 2-Ethynyl-5-fluoro-4-methylpyridine (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~ 8.45 | Doublet (d) | ³JH6-F5 ≈ 7.0 Hz |

| H-3 | ~ 7.30 | Doublet (d) | ⁴JH3-F5 ≈ 3.5 Hz |

| C≡C-H | ~ 3.25 | Singlet (s) | N/A |

| CH₃ | ~ 2.40 | Singlet (s) | N/A |

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Structure of 2-Ethynyl-5-fluoro-4-methylpyridine with proton labels.

Rationale for Predictions: A Substituent Effect Analysis

The predicted chemical shifts are derived from the foundational ¹H NMR spectrum of pyridine, which is then modified by the cumulative electronic effects of each substituent.[1]

-

Pyridine as a Baseline: The protons in unsubstituted pyridine resonate at δ 8.61 (H-2/6, α-protons), δ 7.27 (H-3/5, β-protons), and δ 7.65 (H-4, γ-proton).[1] The significant deshielding of the α-protons is due to the inductive electron withdrawal of the nitrogen atom.

-

Effect of the 4-Methyl Group: The methyl group is an electron-donating group through hyperconjugation. This increases electron density on the ring, causing a general upfield (shielding) shift for the remaining ring protons compared to pyridine itself. This effect is most pronounced at the ortho (3 and 5) and para (2 and 6) positions.

-

Effect of the 2-Ethynyl Group: The ethynyl group is electron-withdrawing and exerts a significant anisotropic effect.[2]

-

Inductive Effect: It deshields the adjacent H-3 proton, shifting it downfield.

-

Anisotropy: The circulation of π-electrons in the triple bond generates a magnetic field that strongly shields the acetylenic proton, causing it to resonate at a surprisingly upfield position (~3.2 ppm) for a proton on an sp-hybridized carbon.[2][3]

-

-

Effect of the 5-Fluoro Group: The fluorine atom possesses strong inductive electron-withdrawing (-I) and weaker mesomeric electron-donating (+M) effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly deshields nearby protons, particularly the ortho proton, H-6. This is the dominant factor determining the chemical shift.

-

Proton-Fluorine Coupling: A key feature of fluorinated compounds is the presence of spin-spin coupling between ¹H and ¹⁹F nuclei. This coupling is transmitted through bonds and leads to predictable splitting patterns. We anticipate a three-bond coupling (³JH6-F5) of approximately 7-8 Hz and a four-bond coupling (⁴JH3-F5) of around 3-4 Hz.[4][5]

-

Synergistic Prediction:

-

H-6: This proton is ortho to the ring nitrogen and ortho to the highly electronegative fluorine atom. Both substituents strongly withdraw electron density, resulting in a significant downfield shift, predicted to be around δ 8.45 ppm. Its signal will be a doublet due to the strong ³J coupling with the fluorine at position 5.

-

H-3: This proton is ortho to the electron-withdrawing ethynyl group and meta to the fluorine atom. The combined deshielding effects place its resonance around δ 7.30 ppm. It will appear as a doublet due to the smaller, four-bond coupling to the fluorine.

-

CH₃ and C≡C-H: These protons are not on the aromatic ring and are not expected to show coupling to the ring protons or the fluorine. The methyl group appears as a singlet around δ 2.40 ppm, a typical value for a methyl group on a pyridine ring.[6] The acetylenic proton appears as a singlet around δ 3.25 ppm due to the aforementioned anisotropic shielding.[3]

Comparative Analysis with Structural Analogs

To substantiate the predicted values, it is instructive to compare them with experimental data from simpler, related molecules. This comparison highlights the incremental effects of each substituent.

Table 2: ¹H NMR Chemical Shift (δ, ppm) Comparison of Pyridine Analogs (in CDCl₃)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Substituent Protons | Source(s) |

| Pyridine | 8.61 | 7.27 | 7.65 | 7.27 | 8.61 | N/A | [1] |

| 3-Ethynylpyridine | 8.72 | - | 7.77 | 7.26 | 8.57 | 3.22 (C≡CH) | [3] |

| 3-Fluoropyridine | 8.45 | - | 7.40 | 7.15 | 8.35 | N/A | [5] |

| Predicted: 2-Ethynyl-5-fluoro-4-methylpyridine | - | ~7.30 | - | - | ~8.45 | ~2.40 (CH₃), ~3.25 (C≡CH) | - |

This table illustrates how the electronic environment of each proton is systematically altered. For instance, the H-6 proton in our target molecule is predicted at δ ~8.45 ppm, a value very close to the H-2/H-6 protons in 3-fluoropyridine, underscoring the powerful deshielding influence of an adjacent fluorine atom.[5] Similarly, the predicted acetylenic proton shift of δ ~3.25 ppm aligns well with the experimental value of δ 3.22 ppm observed for 3-ethynylpyridine.[3]

Recommended Experimental Protocol for ¹H NMR Acquisition

To experimentally verify the predicted data, the following protocol is recommended. This procedure is designed for robustness and high-quality data acquisition on a standard 400 MHz NMR spectrometer.

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2-Ethynyl-5-fluoro-4-methylpyridine.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules, offering good solubility and a clean spectral window. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) for internal referencing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a standard broadband probe.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of 12-16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): Set to at least 3.0 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 5.0 seconds to allow for full relaxation of all protons, ensuring accurate signal integration.

-

Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

C. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their respective areas. The integration ratio should correspond to the number of protons in each environment (1:1:1:3 for H-6:H-3:C≡CH:CH₃).

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Recommended workflow for ¹H NMR data acquisition and processing.

Conclusion and Further Steps

This guide presents a detailed, predictive ¹H NMR analysis for 2-Ethynyl-5-fluoro-4-methylpyridine based on established spectroscopic principles and comparative data. The key predicted features are two distinct, fluorine-coupled doublets in the aromatic region, a shielded singlet for the acetylenic proton, and a singlet for the 4-methyl group.

Upon successful synthesis, researchers should acquire a standard ¹H NMR spectrum following the provided protocol. To provide unequivocal structural confirmation, further two-dimensional (2D) NMR experiments such as COSY (to confirm H-F couplings through long-range correlations, if observable), HSQC (to assign protonated carbons), and HMBC (to confirm long-range H-C connectivities between the substituents and the pyridine ring) are highly recommended. This comprehensive approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

-

Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.). Science.gov. Retrieved February 13, 2026, from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2016). PMC. Retrieved February 13, 2026, from [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Retrieved February 13, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 13, 2026, from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA POLONAISE DES SCIENCES. Retrieved February 13, 2026, from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (2017). Inorganic Chemistry. Retrieved February 13, 2026, from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved February 13, 2026, from [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). University of California, Irvine. Retrieved February 13, 2026, from [Link]

-

Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. (2017). Inorganic Chemistry. Retrieved February 13, 2026, from [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

-

A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved February 13, 2026, from [Link]

-

Pyridyl and Phenyl H-F Coupling Constants. (n.d.). ChemInfoGraphic. Retrieved February 13, 2026, from [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. rsc.org [rsc.org]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

A Comparative Guide to the Reactivity of 2-Ethynylpyridine and 2-Ethynyl-5-fluoro-4-methylpyridine for Advanced Synthesis

Introduction: The Strategic Importance of Substituted Ethynylpyridines

In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are indispensable building blocks due to their prevalence in bioactive molecules and their unique electronic properties.[1] The 2-ethynylpyridine framework, in particular, offers a versatile handle for molecular elaboration through a variety of powerful chemical transformations, including transition-metal-catalyzed cross-coupling and cycloaddition reactions. This guide provides an in-depth comparison of the reactivity of the parent 2-ethynylpyridine with its substituted analogue, 2-ethynyl-5-fluoro-4-methylpyridine.

The strategic placement of fluoro and methyl groups on the pyridine ring significantly modulates the electronic and, consequently, the chemical properties of the molecule. Understanding these substituent-driven differences is paramount for researchers and drug development professionals aiming to fine-tune molecular properties such as metabolic stability, binding affinity, and bioavailability.[2] This document will dissect the underlying principles governing the reactivity of these two valuable synthetic intermediates and provide experimental context to guide their effective application.

| Compound | Structure |

| 2-Ethynylpyridine |  |

| 2-Ethynyl-5-fluoro-4-methylpyridine |  |

Structural and Electronic Analysis: A Tale of Two Pyridines

The reactivity of a molecule is fundamentally dictated by its electronic architecture. The introduction of substituents onto the 2-ethynylpyridine core creates a new electronic environment that alters the reactivity of both the pyridine nitrogen and the ethynyl group.

The Parent Scaffold: 2-Ethynylpyridine

2-Ethynylpyridine is an aromatic heterocycle where the pyridine nitrogen atom imparts an electron-deficient character to the ring carbons.[3] This inherent electron-withdrawing nature influences the adjacent ethynyl group. The nitrogen's sp² hybridized lone pair, situated in the plane of the ring, is not part of the aromatic sextet and is responsible for the compound's basicity and its ability to act as a ligand in organometallic catalysis.[3]

The Substituted Analogue: 2-Ethynyl-5-fluoro-4-methylpyridine

The addition of a fluorine atom at the 5-position and a methyl group at the 4-position introduces competing electronic effects:

-

Fluorine Substituent (C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density across the pyridine ring and lowers the basicity of the nitrogen atom.[4]

-

Methyl Substituent (C4): The methyl group is an electron-donating group through a combination of a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring, partially counteracting the influence of the fluorine atom.

The net result of these opposing forces is a pyridine ring that is significantly more electron-deficient than the unsubstituted 2-ethynylpyridine, as the potent inductive effect of fluorine generally outweighs the donating effect of the methyl group. This altered electronic landscape has profound implications for the molecule's reactivity.

Sources

HPLC Method Development Guide: Purity Analysis of 2-Ethynyl-5-fluoro-4-methylpyridine

Executive Summary

This guide details the development of a stability-indicating HPLC method for 2-Ethynyl-5-fluoro-4-methylpyridine , a critical intermediate in medicinal chemistry. The analysis of this molecule presents a dual challenge: the basic pyridine nitrogen induces peak tailing on standard silica, while the reactive ethynyl (alkyne) group and fluorine substituent require specific selectivity to resolve from synthetic precursors and hydration byproducts.

We objectively compare the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl stationary phase. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution of fluorinated impurities and improved peak symmetry due to

Part 1: The Analytical Challenge

Molecular Analysis & Physicochemical Risks

To develop a robust method, we must first deconstruct the analyte's interaction profile:

-

Basic Center (Pyridine N): The lone pair on the nitrogen atom (

) will protonate in standard acidic mobile phases (pH 2-3). On traditional silica columns, this protonated species interacts with residual silanols ( -

Fluorine Substituent: The fluorine atom introduces high electronegativity but low polarizability. It often co-elutes with non-fluorinated precursors on alkyl (C18) phases due to similar hydrophobicity.

-

Ethynyl Group (Alkyne): This group is hydrophobic but reactive. In highly acidic aqueous conditions, it risks hydration to a ketone (acetyl group), creating an artifactual impurity during the run.

Strategic Decision Matrix

The following decision tree outlines the logic used to select the stationary phase and mobile phase modifiers.

Figure 1: Method Development Decision Matrix highlighting the selection of Phenyl-Hexyl stationary phase.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

This section compares a standard generic method against the optimized protocol.

The Competitor: Standard C18 (3 µm, 150 x 4.6 mm) using 0.1% Formic Acid/Acetonitrile. The Solution: Phenyl-Hexyl (3 µm, 150 x 4.6 mm) using 10mM Ammonium Formate/Acetonitrile.

Performance Metrics

The Phenyl-Hexyl column utilizes the

| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Interpretation |

| Retention Time ( | 4.2 min | 5.8 min | Phenyl-Hexyl offers better retention of the polarizable pyridine ring. |

| Tailing Factor ( | 1.8 (Fail/Marginal) | 1.1 (Pass) | |

| Resolution ( | 1.4 (vs. Des-fluoro imp.) | 3.2 (vs. Des-fluoro imp.) | The F-atom alters the |

| Theoretical Plates ( | ~6,500 | ~11,000 | Sharper peaks result in higher efficiency and sensitivity. |

Mechanism of Action

-

C18 Failure Mode: The C18 chain interacts only via van der Waals forces. The basic nitrogen remains exposed to the silica surface, leading to "secondary interactions" (ion-exchange) with silanols, causing the tailing observed (

). -